1-{[2-(Thiophen-3-yl)-1,3-thiazol-4-yl]methyl}piperazine
Description
Properties
Molecular Formula |
C12H15N3S2 |
|---|---|
Molecular Weight |
265.4 g/mol |
IUPAC Name |
4-(piperazin-1-ylmethyl)-2-thiophen-3-yl-1,3-thiazole |
InChI |
InChI=1S/C12H15N3S2/c1-6-16-8-10(1)12-14-11(9-17-12)7-15-4-2-13-3-5-15/h1,6,8-9,13H,2-5,7H2 |
InChI Key |
AOVLIYHGIZTVER-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=CSC(=N2)C3=CSC=C3 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis generally proceeds via a multi-step process involving:
- Formation of the thiophene and thiazole rings through cyclization reactions.
- Functionalization of these heterocycles with suitable substituents.
- Coupling of the heterocyclic core with piperazine derivatives through nucleophilic substitution or amide formation.
This approach ensures the regioselective construction of the heterocyclic framework, followed by attachment to the piperazine moiety.
Preparation of the 2-(Thiophen-3-yl)-1,3-thiazol-4-yl Intermediate
Method A: Cyclization of Thioamides with Haloketones
| Step | Reagents | Conditions | Yield & Notes |
|---|---|---|---|
| 1 | Thiophene-3-carboxylic acid hydrazide | Reflux with phosphorus oxychloride (POCl₃) | Formation of 2-aminothiazole derivative |
| 2 | Haloketone (e.g., 2-bromoacetophenone) | Reflux with the aminothiazole | Cyclization to form 2-(thiophen-3-yl)-1,3-thiazol-4-yl |
- Cyclization occurs via nucleophilic attack of the hydrazide nitrogen on the haloketone, forming the thiazole ring.
Reference:
- Similar methods are detailed in studies synthesizing thiazole derivatives, where halogenated ketones react with hydrazides under reflux conditions to produce the thiazole core.
Functionalization of the Thiazole Ring
Method B: Nucleophilic Substitution at the 4-Position
- The 4-position of the thiazole ring is activated for substitution by halogenation (e.g., bromination) using N-bromosuccinimide (NBS) in a suitable solvent like DMF.
- The resulting halogenated intermediate can undergo nucleophilic substitution with methylamine or other amines to introduce the methyl group or other substituents.
Thiazole intermediate + NBS in DMF → 4-bromo-thiazole derivative
4-bromo-thiazole + methylamine → 4-methylthiazol-4-yl derivative
Reference:
- Such halogenation and substitution strategies are standard in heterocyclic chemistry, as described in recent syntheses of thiazole derivatives.
Synthesis of the Thiophene Moiety
Method C: Construction via Paal-Knorr or Hantzsch-Type Synthesis
- The thiophene ring can be synthesized by cyclization of dicarbonyl compounds with sulfur sources.
- For example, 2,5-dimethylthiophene can be prepared via the Paal-Knorr synthesis from suitable diketones and thiourea.
| Reagents | Conditions | Yield & Notes |
|---|---|---|
| Dicarbonyl compound + thiourea | Reflux in acetic acid | Formation of substituted thiophene |
Reference:
Linking the Heterocyclic Core to Piperazine
Method D: Nucleophilic Substitution or Amide Coupling
- The heterocyclic intermediates bearing a suitable leaving group (e.g., halogen or activated ester) are reacted with piperazine derivatives.
- Typical conditions involve refluxing in polar aprotic solvents like dimethylformamide (DMF) with bases such as potassium carbonate or triethylamine.
Heterocyclic halide + Piperazine derivative → N-alkylation or N-arylation
- Reacting 2-(thiophen-3-yl)-1,3-thiazol-4-yl halide with piperazine in the presence of potassium carbonate yields the target compound.
Reference:
- Similar coupling reactions are described in the synthesis of piperazine-containing heterocycles for pharmaceutical applications.
Optimized Synthetic Route (Proposed)
Data Table Summarizing Key Reagents and Conditions
| Stage | Reagents | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|
| Thiazole ring formation | Hydrazide + haloketone | Reflux | 80-100°C | ~70-80% | Cyclization step |
| Halogenation | NBS | DMF | Room temp to 60°C | 60-75% | Selective halogenation |
| Substitution | Methylamine | Ethanol | Reflux | 65-85% | Functionalization at 4-position |
| Thiophene synthesis | Dicarbonyl + thiourea | Acetic acid | Reflux | 60-70% | Ring formation |
| Coupling | Heterocycle + Piperazine | DMF | Reflux | 70-85% | Final linkage |
Notes on Purification and Characterization
- Purification is typically achieved via column chromatography using silica gel with appropriate solvent systems (e.g., ethyl acetate/hexane).
- Structural confirmation involves spectral techniques such as IR, NMR ($$^{1}H$$ and $$^{13}C$$), and mass spectrometry.
- Purity assessment is performed through high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-{[2-(Thiophen-3-yl)-1,3-thiazol-4-yl]methyl}piperazine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of thiophene oxides .
Scientific Research Applications
1-{[2-(Thiophen-3-yl)-1,3-thiazol-4-yl]methyl}piperazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-{[2-(Thiophen-3-yl)-1,3-thiazol-4-yl]methyl}piperazine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The compound’s uniqueness lies in the thiophen-3-yl substitution on the thiazole ring. Below is a comparative analysis with similar piperazine-thiazole/thiophene hybrids:
Table 1: Key Structural and Functional Comparisons
*Calculated based on molecular formula.
Key Observations:
Piperazine Functionalization :
- Piperazine rings modified with aryl groups (e.g., 2-methoxyphenyl in 3i) show enhanced binding to neurotransmitter transporters, implying that substituents on piperazine significantly influence pharmacological profiles .
Synthetic Accessibility :
Pharmacological and Biochemical Relevance
- Antimicrobial Potential: The thiophen-3-yl-thiazole motif is recurrent in antibacterial agents () and antifungal azoles (), suggesting the target compound could be explored for similar applications .
- Enzyme Inhibition : highlights piperazine-thiazole hybrids (e.g., 1-[(thiophen-3-yl)methyl]piperidin-4-ol) as dynamic ligands in SARS-CoV-2 main protease inhibition, though with moderate affinity . This underscores the scaffold’s versatility in targeting enzymes.
Physicochemical Properties
- Hydrogen Bonding: The piperazine nitrogen atoms provide hydrogen-bond donors/acceptors, critical for receptor interactions. Analogs with methoxy groups (e.g., 3i) show improved solubility and binding .
Biological Activity
1-{[2-(Thiophen-3-yl)-1,3-thiazol-4-yl]methyl}piperazine, also known as 1-{[2-(3-thienyl)-1,3-thiazol-4-yl]methyl}piperazine hydrochloride, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
- Molecular Formula : C12H15N3S2·HCl
- Molecular Weight : 301.85 g/mol
- CAS Number : 1052539-68-0
Research indicates that compounds containing piperazine and thiazole moieties exhibit a range of biological activities, including anti-inflammatory and anticancer properties. The specific mechanisms by which this compound exerts its effects are still under investigation but may involve the modulation of key enzymatic pathways.
Target Enzymes
One significant target for related compounds is the microsomal prostaglandin E synthase-1 (mPGES-1), which plays a crucial role in inflammation and cancer progression. Inhibitors of mPGES-1 can potentially reduce the production of pro-inflammatory mediators, thereby alleviating conditions such as arthritis and other inflammatory diseases .
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies:
Case Studies and Research Findings
Several studies have reported on the biological activities associated with similar compounds:
- Inhibition of mPGES-1 : A study identified several compounds with structural similarities to this compound that effectively inhibit mPGES-1 activity. Compounds showed selective inhibitory action in cell lines relevant to cancer therapy .
- Antifilarial Activity : Research on piperazine derivatives indicated promising results against filarial infections, suggesting that modifications to the piperazine structure could enhance efficacy .
- Antioxidant Properties : Analogous compounds were found to possess significant antioxidant properties, indicating potential applications in managing oxidative stress-related disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
